1-Methyl-5-oxopyrrolidine-2-carbaldehyde

CAS No.: 1824352-55-7

Cat. No.: VC8461225

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824352-55-7 |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 1-methyl-5-oxopyrrolidine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3 |

| Standard InChI Key | OTKGOSOTGGCFER-UHFFFAOYSA-N |

| SMILES | CN1C(CCC1=O)C=O |

| Canonical SMILES | CN1C(CCC1=O)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

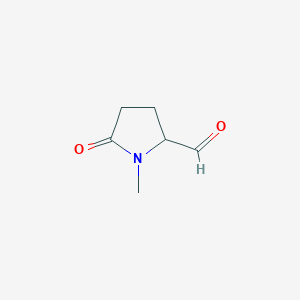

The compound features a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) with three distinct substituents:

-

A methyl group at the N1 position,

-

A ketone group at the C5 position,

-

An aldehyde group at the C2 position.

The IUPAC name, 1-methyl-5-oxopyrrolidine-2-carbaldehyde, reflects this substitution pattern. Its canonical SMILES representation, , and InChIKey, , provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 127.14 g/mol | PubChem |

| CAS number | 1824352-55-7 | PubChem |

| SMILES | CN1C(CCC1=O)C=O | PubChem |

| InChIKey | OTKGOSOTGGCFER-UHFFFAOYSA-N | PubChem |

Synthesis and Production Methods

Industrial Manufacturing

Large-scale production likely employs continuous flow reactors to enhance yield and safety. Key considerations include:

-

Catalyst selection: Heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps.

-

Waste minimization: Recycling solvents like ethanol or tetrahydrofuran.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: The aldehyde group oxidizes to a carboxylic acid, yielding 1-methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 952345-00-5) . Common oxidants include KMnO₄ (acidic conditions) or Ag₂O.

-

Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, forming 1-methyl-5-hydroxypyrrolidine-2-carbaldehyde.

Nucleophilic Additions

The aldehyde participates in:

-

Grignard reactions: Formation of secondary alcohols.

-

Schiff base synthesis: Condensation with amines to generate imines, precursors for heterocyclic compounds .

Table 2: Representative Reactions and Products

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Peptidomimetics: Aldehyde groups facilitate incorporation into macrocyclic structures.

Material Science

Functionalized pyrrolidines contribute to:

-

Ionic liquids: For green chemistry applications.

-

Polymer modifiers: Enhancing thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume